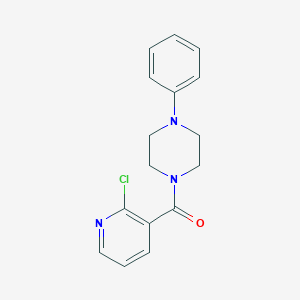

1-(2-Chloronicotinoyl)-4-phenylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O/c17-15-14(7-4-8-18-15)16(21)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICQWVVGTVYKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloronicotinoyl 4 Phenylpiperazine and Its Analogues

Synthetic Pathways for the Core 1-(2-Chloronicotinoyl)-4-phenylpiperazine Structure

The construction of the fundamental 1-(2-chloronicotinoyl)-4-phenylpiperazine architecture relies on the efficient synthesis of its precursors and their subsequent coupling.

Precursor Synthesis and Functional Group Transformations

The synthesis of the target compound necessitates the preparation of two primary precursors: 2-chloronicotinic acid and 1-phenylpiperazine (B188723).

2-Chloronicotinic Acid: This key intermediate can be synthesized through several routes. A common method involves the oxidation of 2-chloro-3-methylpyridine, although this can require harsh conditions google.com. Another approach is the chlorination of nicotinic acid N-oxide google.com. A patent describes a method starting from 2-chloro-3-(trichloromethyl) pyridine (B92270), which reacts with a carboxylic acid or anhydride (B1165640) in the presence of a catalyst like iron(III) chloride to yield 2-chloronicotinoyl chloride, a reactive derivative of 2-chloronicotinic acid mdpi.com. Greener methods are also being explored, such as a multi-step process starting from acetaldehyde, sodium methylate, and methyl formate (B1220265) google.com.

1-Phenylpiperazine: The synthesis of 1-phenylpiperazine can be achieved through methods such as the reaction of aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride nih.gov. Palladium-catalyzed N-arylation reactions, like the Buchwald-Hartwig amination, provide a versatile route using aryl halides and piperazine (B1678402) nih.gov. For instance, the reaction of an aryl chloride with piperazine in dioxane with a palladium catalyst and a suitable base like KOtBu can produce 1-phenylpiperazine and its substituted derivatives nih.gov.

Coupling Reactions and Reaction Optimization

The cornerstone of synthesizing 1-(2-chloronicotinoyl)-4-phenylpiperazine is the formation of the amide bond between 2-chloronicotinic acid and 1-phenylpiperazine. Several coupling methodologies are available, with the choice often depending on the specific substrates and desired reaction conditions.

Carbodiimide-Mediated Coupling: A widely used method involves the activation of the carboxylic acid group of 2-chloronicotinic acid with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) nih.govresearchgate.net. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and often requires a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction nih.gov. Optimization of this reaction can involve adjusting the stoichiometry of the coupling reagents and the reaction temperature to maximize yield and minimize side products researchgate.net.

Phosphonium (B103445) and Uronium-Based Reagents: For more challenging couplings, particularly with sterically hindered substrates, more potent coupling reagents such as phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, TBTU) can be employed nih.govnih.gov. These reagents often lead to higher yields and faster reaction times nih.gov. The choice of base, such as DIPEA or N-methylmorpholine (NMM), is also crucial for the efficiency of these reactions nih.gov.

Acyl Chloride Formation: An alternative two-step approach involves the conversion of 2-chloronicotinic acid to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloronicotinoyl chloride can then be reacted directly with 1-phenylpiperazine, often in the presence of a base to scavenge the HCl byproduct nih.gov. A patented method describes the synthesis of 2-chloronicotinoyl chloride from 2-chloro-3-(trichloromethyl) pyridine mdpi.com.

| Coupling Method | Reagents | Solvent | Typical Conditions | Reference(s) |

| Carbodiimide | EDC, HOBt, DIPEA | THF or DCM | 0°C to room temperature, 6-24 h | nih.gov, researchgate.net |

| Uronium Salt | TBTU, DIPEA | DMF | Room temperature, 1-4 h | nih.gov |

| Acyl Chloride | SOCl₂ or (COCl)₂, then amine | DCM or Toluene | 0°C to reflux | nih.gov, mdpi.com |

Diversification Strategies for the Nicotinoyl Moiety

The properties of 1-(2-chloronicotinoyl)-4-phenylpiperazine can be fine-tuned by modifying the nicotinoyl ring. This can be achieved by altering the halogenation pattern or by introducing a variety of other substituents.

Halogenation Pattern Modifications on the Nicotinoyl Ring

The introduction of additional halogen atoms or the use of different halogenated nicotinic acid precursors can lead to a range of analogues. For instance, the synthesis of 1-(2,6-dichloronicotinoyl)-4-phenylpiperazine would start from 2,6-dichloronicotinic acid. The synthesis of such polychlorinated nicotinic acids can be challenging and may involve multi-step sequences.

Introduction of Diverse Substituents via Cross-Coupling or Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the nicotinoyl ring serves as a handle for further functionalization through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction can be employed to replace the chlorine atom with various aryl or heteroaryl groups by reacting 1-(2-chloronicotinoyl)-4-phenylpiperazine with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling an amine with the chlorinated nicotinoyl scaffold mdpi.com. This method can be used to introduce primary or secondary amines at the 2-position, leading to a diverse set of 2-amino-nicotinoyl derivatives. The choice of phosphine (B1218219) ligand is critical for the success of this transformation mdpi.com.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nicotinoyl group, facilitates nucleophilic aromatic substitution of the 2-chloro substituent. This reaction can be performed with various nucleophiles, such as amines, alkoxides, or thiolates, often under thermal conditions or with microwave assistance. For instance, reacting 1-(2-chloronicotinoyl)-4-phenylpiperazine with a primary or secondary amine at elevated temperatures can yield the corresponding 2-amino-substituted analogue. The reactivity can be enhanced by the presence of other electron-withdrawing groups on the nicotinoyl ring, such as a nitro group.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., Na₂CO₃, K₃PO₄) | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Aryl-nicotinoyl derivative | , |

| Buchwald-Hartwig | Amine, Base (e.g., NaOtBu) | Pd catalyst and phosphine ligand | 2-Amino-nicotinoyl derivative | mdpi.com,, |

| SNAr | Amine, Alcohol, or Thiol | Heat or Microwave | 2-Substituted nicotinoyl derivative | ,, |

Structural Modifications of the Phenylpiperazine Scaffold

The phenylpiperazine moiety offers another point of diversification. By starting with substituted 1-phenylpiperazines, a wide range of analogues can be synthesized. These precursors can be prepared by reacting substituted anilines with bis(2-chloroethyl)amine or through palladium-catalyzed N-arylation of piperazine with substituted aryl halides.

For example, analogues bearing electron-donating or electron-withdrawing groups on the phenyl ring can be prepared. The synthesis of 1-(4-fluorophenyl)piperazine, 1-(4-methoxyphenyl)piperazine, and 1-(3-trifluoromethylphenyl)piperazine has been reported and these can be subsequently coupled with 2-chloronicotinic acid to yield the corresponding final products nih.gov. The synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) has also been described, which can be used to introduce multiple halogen substituents on the phenyl ring.

| Phenylpiperazine Precursor | Synthetic Method | Resulting Analogue | Reference(s) |

| 1-(4-Fluorophenyl)piperazine | N-Arylation of piperazine | 1-(2-Chloronicotinoyl)-4-(4-fluorophenyl)piperazine | |

| 1-(4-Methoxyphenyl)piperazine | N-Arylation of piperazine | 1-(2-Chloronicotinoyl)-4-(4-methoxyphenyl)piperazine | nih.gov |

| 1-(3-(Trifluoromethyl)phenyl)piperazine | N-Arylation of piperazine | 1-(2-Chloronicotinoyl)-4-(3-(trifluoromethyl)phenyl)piperazine | nih.gov |

| 1-(2,3-Dichlorophenyl)piperazine | Aniline + bis(2-chloroethyl)amine | 1-(2-Chloronicotinoyl)-4-(2,3-dichlorophenyl)piperazine |

Substitutions on the Phenyl Ring

The synthesis of analogues with substitutions on the phenyl ring primarily involves the preparation of variously substituted 1-arylpiperazines, which are then acylated with 2-chloronicotinoyl chloride. A range of synthetic methods can be employed to access these substituted 1-arylpiperazines.

One common method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with piperazine. rsc.org Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can be used to form the N-aryl bond. For electron-deficient (hetero)arenes, nucleophilic aromatic substitution (SNAr) is a viable route. rsc.org

A variety of substituted anilines can be used as starting materials to generate the desired phenylpiperazine analogues. For instance, a general method involves the condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride in a suitable solvent like xylene or dimethylbenzene to yield the corresponding 1-arylpiperazine hydrochloride. rsc.orgresearchgate.net

The following table illustrates some examples of substituted 1-phenylpiperazine precursors that can be used to generate analogues of the target compound.

| Substituent on Phenyl Ring | Precursor Name | Synthetic Method | Reference |

| 3-chloro | 1-(3-chlorophenyl)piperazine | Condensation of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine | rsc.orgresearchgate.net |

| 4-fluoro | 1-(4-fluorophenyl)piperazine | Diazotization followed by diazonium coupling | researchgate.net |

| 2-methyl | 1-(2-methylphenyl)piperazine | Diazotization followed by diazonium coupling | researchgate.net |

| 4-acetyl | 1-(4-acetylphenyl)piperazine | Diazotization followed by diazonium coupling | researchgate.net |

| 3-(trifluoromethyl) | 1-[3-(trifluoromethyl)phenyl]piperazine | Commercially available, used in alkylation reactions | rsc.org |

| 2,3-dichloro | 1-(2,3-dichlorophenyl)piperazine | Reaction of 2,3-dichloroaniline (B127971) with diethanolamine | rsc.org |

Modifications of the Piperazine Heterocycle

Modifications to the piperazine heterocycle itself can introduce further structural diversity. These modifications can include the introduction of substituents on the carbon atoms of the piperazine ring.

One approach to C-substituted piperazines is through the use of pre-functionalized building blocks. For example, chiral piperazin-2-ones can be synthesized via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.orgdicp.ac.cn These chiral piperazin-2-ones can then be reduced to the corresponding chiral piperazines, which can be further elaborated.

Another strategy involves the direct functionalization of the piperazine ring. For instance, asymmetric lithiation of an N-Boc protected piperazine using s-BuLi/(-)-sparteine (B7772259) allows for the introduction of substituents at the α-position to the nitrogen. acs.orgnih.govmdpi.com

The following table summarizes some approaches to modified piperazine heterocycles.

| Modification | Synthetic Approach | Key Features | Reference |

| C-substitution | Asymmetric hydrogenation of pyrazin-2-ols | Access to chiral disubstituted piperazin-2-ones | rsc.orgdicp.ac.cn |

| C-substitution | Asymmetric lithiation of N-Boc piperazine | Direct functionalization of the piperazine ring | acs.orgnih.govmdpi.com |

| C-substitution | Palladium-catalyzed decarboxylative allylic alkylation | Synthesis of α-tertiary piperazin-2-ones | nih.gov |

Advanced Synthetic Approaches for Library Generation

The generation of chemical libraries of 1-(2-chloronicotinoyl)-4-phenylpiperazine analogues is crucial for structure-activity relationship (SAR) studies. Advanced synthetic strategies are employed to efficiently create a diverse set of compounds.

Solid-phase synthesis can be a powerful tool for library generation. In this approach, the piperazine core or a precursor can be attached to a solid support, allowing for sequential reactions and purifications to be carried out in a streamlined manner. For example, a solid-phase synthesis of selectively N-protected homochiral 2,5-disubstituted piperazines has been reported, featuring a regioselective microwave-assisted aminolysis of a resin-bound aziridine (B145994) followed by intramolecular cyclization. rsc.org

Solution-phase parallel synthesis is another common strategy. This involves running multiple reactions in parallel in separate reaction vessels, often using automated liquid handling systems. This approach allows for the rapid synthesis of a large number of analogues by varying the building blocks in each reaction. For instance, a library of phenylpiperazine derivatives was synthesized through a sequence of reactions including sulfonylation, reduction, alkylation, cyclization, and N-substitution. nih.gov

The development of modular synthetic routes is also key for library generation. A palladium-catalyzed cyclization reaction has been developed for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components. organic-chemistry.org

Stereochemical Control in Synthesis of Chiral Analogues

The introduction of chirality into the 1-(2-chloronicotinoyl)-4-phenylpiperazine scaffold can be achieved through various stereoselective synthetic methods. This is often focused on creating chiral piperazine precursors with defined stereochemistry at one or more of the carbon atoms of the heterocyclic ring.

One major strategy is the use of the chiral pool, which involves starting from readily available chiral molecules such as amino acids. For example, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been prepared in a multi-step synthesis starting from S-phenylalanine. researchgate.netclockss.org Similarly, homochiral bicyclic piperazines can be derived from L-proline. rsc.org

Catalytic asymmetric synthesis provides an efficient route to chiral piperazines. Asymmetric hydrogenation of pyrazines or pyrazin-2-ols using chiral catalysts can produce chiral piperazines and piperazin-2-ones with high enantioselectivity. rsc.orgdicp.ac.cn Iridium-catalyzed asymmetric hydrogenation of substituted pyrazines has also been shown to be effective.

Asymmetric lithiation, as mentioned previously, is another powerful tool. The use of a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate in the deprotonation of an N-Boc piperazine can lead to the enantioselective functionalization of the piperazine ring. acs.orgnih.govmdpi.com

The following table provides an overview of strategies for stereochemical control.

| Strategy | Description | Example | Reference |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis of chiral piperazines from S-phenylalanine or L-proline. | rsc.orgresearchgate.netclockss.org |

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to induce enantioselectivity in a hydrogenation reaction. | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. | rsc.orgdicp.ac.cn |

| Asymmetric Lithiation | Enantioselective deprotonation and functionalization using a chiral ligand. | s-BuLi/(-)-sparteine mediated lithiation of N-Boc piperazine. | acs.orgnih.govmdpi.com |

| Diastereoselective Intramolecular Cyclization | Intramolecular reaction of a chiral precursor to form a stereodefined ring. | Intramolecular Mitsunobu reaction to set the required stereochemistry. | researchgate.net |

Structure Activity Relationship Sar Investigations

Elucidation of Key Pharmacophoric Features for Target Interaction

No specific studies are available that identify the essential pharmacophoric elements of 1-(2-Chloronicotinoyl)-4-phenylpiperazine for its interaction with biological targets.

Impact of Nicotinoyl Ring Substitutions on Biological Efficacy

There is a lack of research data on how modifying the substituents on the nicotinoyl ring of this compound, including the position and nature of the chloro group, affects its biological efficacy.

Conformational Flexibility and Its Role in Phenylpiperazine Scaffold Activity

While the conformational analysis of phenylpiperazine scaffolds is a general area of study, no specific research was found that investigates the conformational dynamics of 1-(2-Chloronicotinoyl)-4-phenylpiperazine and its role in biological activity.

Positional Effects of Functional Groups on Target Affinity and Selectivity

Information regarding how altering the position of the chloro substituent on the nicotinoyl ring or adding functional groups to the phenyl ring of this specific compound influences its target affinity and selectivity is not available in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

No QSAR models have been published that specifically analyze a series of 1-(2-Chloronicotinoyl)-4-phenylpiperazine derivatives to quantitatively correlate their structural features with their biological activities.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Identification of Binding Pockets and Key Interacting Residues

No specific studies were identified that performed molecular docking of 1-(2-Chloronicotinoyl)-4-phenylpiperazine with any biological target. Therefore, information regarding its potential binding pockets and key interacting amino acid residues is not available.

Scoring Functions and Docking Algorithm Validation

Without any documented docking studies, there is no information on the scoring functions or validation of docking algorithms specifically for 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time.

Conformational Stability and Interaction Dynamics Analysis

There are no published molecular dynamics simulations for 1-(2-Chloronicotinoyl)-4-phenylpiperazine complexed with any biomacromolecule. Consequently, analysis of its conformational stability and interaction dynamics remains uninvestigated.

Free Energy Calculations of Binding

Calculations of the binding free energy, which can provide a quantitative measure of the binding affinity of a ligand to its target, have not been reported for 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest.

There is no available research that applies LBDD methodologies specifically to 1-(2-Chloronicotinoyl)-4-phenylpiperazine for the purpose of designing new molecules with improved activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.govmdpi.com

For a compound like 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a pharmacophore model could be developed based on a set of known active ligands for a particular target, for instance, the nicotinic acetylcholine (B1216132) receptors (nAChRs) or dopamine (B1211576) receptors, where the nicotinoyl and phenylpiperazine scaffolds are known to show activity. pnas.orgnih.gov A hypothetical pharmacophore model for a relevant G-protein coupled receptor (GPCR) might include:

An aromatic feature corresponding to the phenyl ring.

A hydrophobic feature, also associated with the phenyl group.

A hydrogen bond acceptor, represented by the carbonyl oxygen of the nicotinoyl amide.

A positive ionizable feature, corresponding to the protonatable nitrogen of the piperazine (B1678402) ring.

An additional aromatic/hydrophobic feature from the 2-chloropyridine ring.

Once a robust pharmacophore model is established, it can be used as a 3D query for virtual screening of large compound databases. frontiersin.org This process filters vast chemical libraries to identify novel molecules that match the pharmacophore's spatial and chemical features. mdpi.com In such a screen, 1-(2-Chloronicotinoyl)-4-phenylpiperazine would be used as a reference or seed molecule to validate the pharmacophore model. The screening aims to discover structurally diverse compounds that fulfill the same interaction requirements, potentially leading to new chemical series with improved potency or different intellectual property profiles. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify a known active compound to improve its properties, such as potency, selectivity, or pharmacokinetics, or to generate novel and patentable chemical matter. dundee.ac.uk

Scaffold Hopping involves replacing the central core structure (the scaffold) of a molecule while retaining the essential pharmacophoric groups in their correct spatial orientation. researchgate.net For 1-(2-Chloronicotinoyl)-4-phenylpiperazine, the phenylpiperazine core is a common scaffold in medicinal chemistry. nih.govresearchgate.net A scaffold hopping strategy could replace this piperazine ring with other cyclic diamines or conformationally constrained scaffolds that maintain the relative positions of the phenyl ring and the nicotinoyl moiety.

Bioisosteric Replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to broadly similar biological properties. nih.govresearchgate.net This technique is used to fine-tune a molecule's characteristics. ctppc.org For 1-(2-Chloronicotinoyl)-4-phenylpiperazine, several bioisosteric replacements could be considered to modulate its activity and properties. For example, the chlorine atom on the pyridine (B92270) ring could be replaced with other halogens (F, Br) or small lipophilic groups (CH₃, CF₃) to alter electronic properties and metabolic stability. The pyridine ring itself could be replaced by other aromatic heterocycles.

The following table details potential bioisosteric replacements for different parts of the molecule.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Modulate aromaticity, hydrogen bonding potential, and lipophilicity. ctppc.org |

| Chlorine Atom | Fluorine (F), Methyl (CH₃), Trifluoromethyl (CF₃) | Fine-tune electronics, size, and metabolic stability. nih.gov |

| Pyridine Ring | Pyrimidine, Thiazole, Phenyl | Alter hydrogen bonding capacity, metabolic profile, and target interactions. |

| Amide Linker | Reverse Amide, Ester, Sulfonamide, Triazole | Change hydrogen bonding patterns, chemical stability, and conformation. |

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. This approach relies on techniques like X-ray crystallography or cryo-electron microscopy to determine the target's structure.

In the context of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, SBDD would involve docking the compound into the known binding site of a relevant target, such as cyclooxygenase-2 (COX-2) or a specific dopamine receptor subtype, for which crystal structures are available. nih.govmdpi.com Molecular docking programs would be used to predict the preferred binding pose and orientation of the molecule within the active site. nih.gov This analysis can reveal key interactions, such as:

Hydrogen bonds between the amide carbonyl and backbone or side-chain residues of the protein.

π-π stacking interactions between the phenyl or chloropyridinyl rings and aromatic residues like tyrosine, phenylalanine, or tryptophan.

Hydrophobic interactions involving the aliphatic portions of the piperazine ring.

Halogen bonding from the chlorine atom to a Lewis basic site in the protein pocket.

The insights gained from these docking studies guide the rational modification of the compound to enhance its binding affinity and selectivity. For example, if the phenyl ring is in a spacious hydrophobic pocket, it could be substituted with a larger group to improve van der Waals interactions.

De Novo Design and Fragment-Based Drug Design (FBDD)

De Novo Design involves the computational creation of novel molecular structures from scratch, tailored to fit the steric and chemical properties of a target's binding site. Algorithms piece together small molecular fragments or atoms to generate structures with favorable predicted binding energies.

Fragment-Based Drug Design (FBDD) is a related approach that begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target. wikipedia.orgfrontiersin.org These initial fragment hits are then optimized and either "grown" into larger, more potent molecules or "linked" together to form a lead compound. nih.gov

1-(2-Chloronicotinoyl)-4-phenylpiperazine can be conceptually deconstructed into fragments for an FBDD campaign:

Phenylpiperazine: A common fragment in drug discovery, it can be identified in screens and provides a solid anchor point. nih.govastx.com

2-Chloronicotinic acid (or a related chloropyridine fragment): This fragment would be screened to find binders for an adjacent sub-pocket.

In a hypothetical FBDD program, if phenylpiperazine and a chloropyridine fragment were identified as binding in adjacent pockets of a target protein, they could be computationally or synthetically linked, perhaps via an amide bond, to generate the parent compound or its analogs. This bottom-up approach allows for the systematic exploration of chemical space and often leads to lead compounds with superior ligand efficiency and physicochemical properties. nih.gov

In Silico ADMET Prediction Methodologies for Research Compound Prioritization

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Poor ADMET profiles are a major cause of late-stage clinical trial failures. In silico ADMET prediction models use computational algorithms to estimate these properties from a molecule's structure, allowing for the early prioritization of candidates with a higher probability of success. slideshare.net

For 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a range of ADMET properties can be predicted using various computational tools. nih.govalliedacademies.org These predictions are vital for assessing its potential as a research compound. Key predicted parameters would include physicochemical properties, pharmacokinetics, and potential toxicities.

The table below presents a typical in silico ADMET profile for a research compound like 1-(2-Chloronicotinoyl)-4-phenylpiperazine, outlining the importance of each parameter.

| Property Category | Parameter | Predicted Value Range | Importance in Compound Prioritization |

| Physicochemical | Molecular Weight (MW) | ~301.78 g/mol | Influences diffusion and overall size; values <500 are generally preferred. |

| LogP (Lipophilicity) | 2.5 - 3.5 | Affects solubility, permeability, and metabolism. A balanced value is optimal. | |

| Topological Polar Surface Area (TPSA) | ~41.6 Ų | Predicts membrane permeability. Values <90 Ų are associated with good cell penetration. | |

| Aqueous Solubility (LogS) | Moderately Soluble | Crucial for absorption and formulation. Poor solubility can hinder development. | |

| Absorption | Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gut after oral administration. |

| Caco-2 Permeability | Moderate to High | An in vitro model for predicting intestinal absorption of drugs. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes / No | Critical for CNS-acting compounds. P-glycoprotein (P-gp) substrate status also affects brain penetration. researchgate.net |

| Plasma Protein Binding (PPB) | >90% | High binding can limit the free fraction of the drug available for therapeutic effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor of key isoforms (e.g., 1A2, 2C9, 2D6, 3A4) | Predicts potential for drug-drug interactions. Non-inhibition is preferred. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | An early screen for potential carcinogenicity. researchgate.net |

| hERG Inhibition | Low Risk | Predicts risk of cardiotoxicity, a major reason for drug withdrawal. | |

| Hepatotoxicity | Low / High Risk | Predicts potential for drug-induced liver injury. |

By generating such a profile, researchers can quickly compare 1-(2-Chloronicotinoyl)-4-phenylpiperazine against other analogs or lead compounds, flagging potential liabilities early and prioritizing those with the most promising combination of predicted efficacy and drug-like properties for further synthesis and experimental testing. researchgate.netresearchgate.net

Preclinical in Vitro Biological Evaluations and Mechanistic Insights

Enzyme Inhibition and Modulation Studies

Comprehensive investigations into the inhibitory or modulatory effects of 1-(2-Chloronicotinoyl)-4-phenylpiperazine on several key enzymes have not been reported in the available scientific literature.

Histone Deacetylase (HDAC8) Inhibition Profiles

No studies have been found that evaluate the inhibitory activity of 1-(2-Chloronicotinoyl)-4-phenylpiperazine against Histone Deacetylase 8 (HDAC8). Consequently, data such as IC50 values or detailed inhibition profiles are not available.

Poly(ADP-Ribose) Polymerase (PARP) Inhibition Mechanisms

The scientific literature lacks any information on the potential for 1-(2-Chloronicotinoyl)-4-phenylpiperazine to inhibit Poly(ADP-Ribose) Polymerase (PARP) enzymes. Mechanistic studies and data on its inhibitory efficacy have not been published.

HIV-1 Reverse Transcriptase (RT) Inhibition Efficacy

There is no available research to suggest that 1-(2-Chloronicotinoyl)-4-phenylpiperazine has been evaluated as an inhibitor of HIV-1 Reverse Transcriptase (RT). As such, its efficacy against this viral enzyme is unknown.

Investigation of Other Potential Enzyme Targets (e.g., LTA4 Hydrolase, Pyruvate Kinase M2)

Similarly, no published research has investigated the effects of 1-(2-Chloronicotinoyl)-4-phenylpiperazine on other potential enzyme targets such as Leukotriene A4 (LTA4) Hydrolase or Pyruvate Kinase M2.

Cellular Pathway Perturbation Studies

Information regarding the impact of 1-(2-Chloronicotinoyl)-4-phenylpiperazine on cellular pathways, particularly those related to apoptosis, is not present in the current body of scientific literature.

Analysis of Apoptotic Pathways and Cell Death Induction

There are no available studies that analyze the induction of apoptotic pathways or cell death mechanisms in response to treatment with 1-(2-Chloronicotinoyl)-4-phenylpiperazine. Detailed mechanistic insights into its potential effects on cellular viability are therefore unavailable.

Cell Cycle Progression Modulation

Research into the effects of novel chemical entities on cell cycle progression is a fundamental component of preclinical evaluation, particularly in the context of oncology research. Studies on various piperazine-containing compounds have demonstrated the potential for this class of molecules to induce cell cycle arrest at different phases. For instance, some ciprofloxacin derivatives incorporating a piperazine (B1678402) moiety have been shown to cause cell cycle arrest at the G2/M phase in cancer cell lines nih.gov. This is often investigated using techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle. Further investigation into the molecular mechanisms might involve Western blot analysis of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Transcriptomic and Proteomic Analysis of Cellular Responses

To understand the broader cellular response to a compound, transcriptomic and proteomic analyses are employed. These techniques provide a global view of the changes in gene and protein expression, respectively, following compound treatment.

Transcriptomic Analysis: This typically involves techniques like RNA sequencing (RNA-Seq) or microarray analysis to identify differentially expressed genes. For example, studies on other compounds have used transcriptomic analyses to reveal insights into shared regulatory networks of various biosynthetic pathways mdpi.com.

Proteomic Analysis: Proteomic studies, often utilizing mass spectrometry-based approaches, can identify and quantify thousands of proteins, providing insights into altered signaling pathways and cellular processes. For instance, proteomic analysis of cells treated with other bioactive compounds has been used to identify proteins with altered expression, which can then be linked to cellular functions like proliferation and apoptosis nih.gov. S-nitrosylation, a post-translational modification, has been studied using proteomic techniques to identify protein targets in response to cellular stress nih.gov.

Receptor Binding and Ligand Affinity Profiling

Determining the binding affinity of a compound to various receptors is crucial for understanding its pharmacological profile and potential mechanism of action. Phenylpiperazine derivatives are known to interact with a range of receptors, particularly neurotransmitter receptors.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (often expressed as the Ki value) can be calculated. Studies on various piperazine-based compounds have utilized radioligand binding assays to determine their affinity for receptors such as sigma receptors and serotonin (B10506) receptors nih.govnih.gov.

Competitive Binding Experiments

Competitive binding experiments are a common format for radioligand binding assays. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the Ki. This method has been widely used to characterize the binding profiles of novel compounds, including those with a piperazine scaffold, at various receptors like dopamine (B1211576) D2 and D3 receptors nih.gov.

Elucidation of Molecular Mechanisms of Action

Identifying the specific molecular target(s) of a compound is a critical step in understanding its mechanism of action.

Target Engagement Studies

Target engagement studies aim to confirm that a compound interacts with its intended target in a cellular or in vivo setting. While various techniques can be employed, the fundamental principle is to demonstrate a direct physical interaction between the compound and its target protein. For phenylpiperazine-related compounds, studies have evaluated their potential as targeting agents for specific cell types, such as neuroblastoma, by assessing their uptake and retention characteristics, which can be an indirect measure of target engagement nih.gov.

Downstream Signaling Pathway Investigations

Given the chemical structure of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, it is plausible that its biological effects are mediated through the modulation of signaling pathways associated with nicotinic acetylcholine (B1216132) receptors (nAChRs) and other neurotransmitter systems commonly targeted by phenylpiperazine derivatives.

The 2-chloronicotinoyl moiety is a derivative of nicotinic acid, a well-known agonist of nicotinic acid receptors. However, its covalent linkage to a phenylpiperazine group suggests a potential interaction with nAChRs. Nicotine, the prototypical agonist of these receptors, activates ligand-gated ion channels, leading to the influx of cations such as sodium and calcium. nih.gov This influx can subsequently trigger a cascade of downstream signaling events. For instance, the increased intracellular calcium concentration can activate various calcium-dependent enzymes, including protein kinases and phosphatases, which in turn can modulate gene expression and cellular function.

Furthermore, phenylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. ijrrjournal.comwikipedia.org Phenylpiperazine antidepressants, for example, act as serotonin (5-HT2) reuptake inhibitors and serotonin receptor blockers. drugs.com The interaction of the phenylpiperazine moiety of the compound with these receptors could initiate or inhibit downstream signaling cascades. For example, activation of certain 5-HT receptors can lead to the modulation of adenylyl cyclase activity, resulting in changes in cyclic AMP (cAMP) levels. This, in turn, can affect the activity of protein kinase A (PKA) and downstream transcription factors.

Considering the potential for dual activity, investigating the crosstalk between nAChR-mediated and GPCR-mediated signaling pathways would be a critical area of research for this compound.

Phenotypic Screening and Cell-Based Functional Assays

To elucidate the biological activity of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a series of phenotypic screens and cell-based functional assays would be employed. These assays can provide a broad overview of the compound's effects on cellular behavior and help to identify its molecular targets.

Phenotypic Screening:

Phenotypic screening is a powerful approach to drug discovery that focuses on identifying compounds that produce a desired change in cellular or organismal phenotype, without a priori knowledge of the drug's target. youtube.com For 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a high-content imaging-based phenotypic screen could be utilized. In this approach, cultured cells, such as neuronal cell lines or primary neurons, would be treated with the compound, and a variety of cellular parameters, including cell morphology, viability, proliferation, and the expression of specific protein markers, would be monitored using automated microscopy and image analysis. This could reveal unexpected therapeutic potential in areas such as neuroprotection, anti-inflammatory effects, or even anticancer activity, given that some phenylpiperazine derivatives have shown antiproliferative effects. mdpi.com

Cell-Based Functional Assays:

Based on the structural components of the molecule, specific cell-based functional assays can be designed to test hypotheses about its mechanism of action.

Nicotinic Acetylcholine Receptor Modulation Assays: To investigate the effect of the compound on nAChRs, cell lines stably expressing different nAChR subtypes (e.g., α3β4, α4β2, α7) would be utilized. nih.govnih.gov Functional assays could include:

Membrane Potential Assays: These assays use fluorescent dyes that are sensitive to changes in cell membrane potential. Activation of nAChRs leads to depolarization, which can be detected as a change in fluorescence. nih.gov

Calcium Influx Assays: Using calcium-sensitive fluorescent dyes, the influx of calcium upon nAChR activation can be quantified. reactionbiology.com

Radioligand Binding Assays: These assays would determine the affinity of the compound for various nAChR subtypes by measuring its ability to displace a radiolabeled ligand.

Serotonin and Dopamine Receptor Functional Assays: To assess the activity of the compound on serotonin and dopamine receptors, cell lines expressing these receptors would be used. Assays could measure changes in second messenger levels, such as cAMP, or utilize reporter gene systems where receptor activation leads to the expression of a reporter protein.

Cytotoxicity Assays: To evaluate the potential anticancer activity of the compound, a panel of cancer cell lines (e.g., breast, colon, lung) would be treated with increasing concentrations of the compound. Cell viability would be assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. mdpi.com

The data generated from these assays would be crucial in building a comprehensive profile of the in vitro biological activity of 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

Interactive Data Table: Hypothetical Cell-Based Assay Results

Below is a hypothetical data table summarizing potential results from a series of in vitro assays on 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

| Assay Type | Cell Line | Target | Parameter Measured | Hypothetical Result (IC50/EC50) |

| Membrane Potential Assay | CHO-α4β2 | nAChR α4β2 | Fluorescence Change | EC50: 5 µM |

| Calcium Influx Assay | SH-SY5Y (endogenous α7) | nAChR α7 | Fluorescence Intensity | EC50: 10 µM |

| cAMP Assay | HEK293-5-HT2A | 5-HT2A Receptor | cAMP Levels | IC50: 1 µM |

| MTT Assay | MCF-7 (Breast Cancer) | Cell Viability | Absorbance | IC50: 25 µM |

This structured approach to in vitro evaluation, combining broad phenotypic screening with targeted cell-based functional assays, would provide a robust foundation for understanding the pharmacological properties of 1-(2-Chloronicotinoyl)-4-phenylpiperazine and guide its further development as a potential therapeutic agent.

Advanced Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The optimization of a lead compound like 1-(2-chloronicotinoyl)-4-phenylpiperazine is a complex, multi-parameter challenge. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, data-driven decision-making. nih.govbroadinstitute.org These computational tools can be integrated to accelerate the discovery of derivatives with improved efficacy and pharmacokinetic profiles.

ML algorithms can build predictive models for structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov By training on datasets of existing phenylpiperazine derivatives and their associated biological and physicochemical data, these models can predict the activity and properties of novel, un-synthesized analogs of 1-(2-chloronicotinoyl)-4-phenylpiperazine. This in silico screening allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.govnih.gov

Table 1: Application of AI/ML in the Optimization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine Derivatives

| AI/ML Application | Description | Data Input Examples | Predicted Output |

| Predictive SAR | Predicts the biological activity of new derivatives against specific targets. | Chemical structure, existing bioactivity data (IC₅₀, Kᵢ), target information. | Predicted potency, selectivity. |

| ADME Modeling | Predicts Absorption, Distribution, Metabolism, and Excretion properties. | Molecular descriptors (LogP, TPSA), solubility data, metabolic stability data. | Permeability, bioavailability, clearance rate. |

| Generative Design | Proposes novel molecular structures with desired properties. | Core scaffold, desired property ranges (e.g., high potency, low toxicity). | New chemical structures for synthesis. |

| Synthesis Planning | Recommends optimal and efficient synthetic pathways. nih.gov | Target molecule structure, reaction databases, starting material availability. | Step-by-step reaction plans, predicted yields. |

Rational Design of Multi-Targeted Ligands Based on 1-(2-Chloronicotinoyl)-4-phenylpiperazine Scaffold

Complex multifactorial diseases such as neuropsychiatric disorders and cancer often involve multiple biological pathways, making single-target drugs less effective. nih.govnih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to modulate multiple targets simultaneously, offers a promising therapeutic strategy. nih.govresearchgate.net The 1-(2-chloronicotinoyl)-4-phenylpiperazine scaffold is an excellent starting point for MTDL design due to the distinct nature of its constituent parts.

The phenylpiperazine moiety is a well-established pharmacophore found in numerous central nervous system (CNS) drugs, often targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net The chloronicotinoyl portion, a derivative of nicotinic acid, can be engineered to interact with other targets, such as enzymes or different classes of receptors.

Rational design strategies for creating MTDLs from this scaffold include:

Molecular Hybridization: This involves combining the 1-(2-chloronicotinoyl)-4-phenylpiperazine scaffold with another pharmacophore known to act on a second, complementary target. nih.gov

Fragment-Based Design: The scaffold can be deconstructed into its core fragments (chloronicotinoyl and phenylpiperazine), and each can be optimized or linked to other fragments to achieve the desired multi-target profile.

Scaffold Modification: Systematic modification of the phenyl ring, the piperazine (B1678402) ring, or the nicotinoyl moiety can be used to fine-tune activity across multiple targets. For instance, substitutions on the phenyl ring can modulate affinity for various G-protein coupled receptors (GPCRs). mdpi.com

This approach could lead to the development of novel agents for conditions like schizophrenia or depression, where modulating receptors such as dopamine D2 and serotonin 5-HT1A is beneficial. nih.govresearchgate.net

Table 2: Hypothetical Multi-Target Ligand Concepts from the 1-(2-Chloronicotinoyl)-4-phenylpiperazine Scaffold

| Therapeutic Area | Target 1 (from Phenylpiperazine) | Target 2 (from modified Nicotinoyl) | Design Rationale |

| Neuropsychiatry | Dopamine D2 Receptor | Serotonin 5-HT1A Receptor | Combine antipsychotic and anxiolytic/antidepressant activities. nih.govnih.gov |

| Oncology | Sigma-2 Receptor (σ2R) | Topoisomerase II | Target tumor cell proliferation and survival through distinct mechanisms. researchgate.netmdpi.com |

| Neurodegeneration | Acetylcholinesterase (AChE) | Glycogen Synthase Kinase-3β (GSK-3β) | Address both symptomatic (cognitive) and disease-modifying pathways in Alzheimer's disease. nih.gov |

| Inflammatory Disease | C-C Chemokine Receptor 1 (CCR1) | A pro-inflammatory enzyme (e.g., COX-2) | Block immune cell migration and reduce inflammatory mediators. nih.gov |

Prodrug Strategies for Modulating Pharmacokinetic Profiles

A compound with excellent in vitro potency may fail in development due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Prodrug strategies involve the chemical modification of a drug into a bioreversible derivative that can overcome these barriers. acs.org Since 2008, over 30 prodrugs have been approved by the FDA, highlighting the success of this approach. acs.org

For 1-(2-chloronicotinoyl)-4-phenylpiperazine, several prodrug approaches could be envisioned to modulate its pharmacokinetic profile. The specific strategy would depend on the identified liabilities of the parent molecule.

Improving Aqueous Solubility: If the compound has poor water solubility, hydrophilic promoieties (e.g., phosphates, amino acids, or polyethylene (B3416737) glycol chains) could be attached. mdpi.com These groups would be cleaved in vivo by enzymes like phosphatases or esterases to release the active parent drug.

Enhancing Membrane Permeability: To improve absorption across biological membranes like the intestinal epithelium or the blood-brain barrier, lipophilic promoieties can be added. mdpi.com For example, attaching an alkyl ester could increase lipophilicity, facilitating passive diffusion.

Sustaining Release: A promoiety could be designed for slow cleavage, resulting in a sustained release of the active drug over time. This can help in maintaining therapeutic concentrations and improving patient compliance.

The design of a prodrug is a careful balancing act, as the promoiety must be stable enough to allow the prodrug to reach its intended destination but labile enough to be efficiently cleaved to release the active drug. acs.org

Table 3: Potential Prodrug Strategies for 1-(2-Chloronicotinoyl)-4-phenylpiperazine

| Pharmacokinetic Challenge | Prodrug Strategy | Potential Promoiety | In Vivo Cleavage Mechanism |

| Poor Aqueous Solubility | Increase hydrophilicity | Phosphate (B84403) ester, Amino acid ester | Phosphatases, Esterases |

| Low Oral Absorption | Increase lipophilicity | Alkyl ester, Carbonate | Esterases |

| Rapid Metabolism | Sterically shield a metabolic hotspot | Bulky carbamate | Carboxylesterases |

| Poor CNS Penetration | Enhance transport across BBB | Di-ester or lipid-based carrier | Esterases within the CNS |

Development of Chemical Probes for Biological System Interrogation

To fully understand the mechanism of action of a compound like 1-(2-chloronicotinoyl)-4-phenylpiperazine, it is essential to confirm its molecular targets and elucidate its effects on biological pathways. Chemical probes are powerful tools for this purpose. nih.gov They are specially designed versions of a bioactive molecule that allow for the detection and identification of its binding partners in complex biological systems. nih.gov

A chemical probe based on the 1-(2-chloronicotinoyl)-4-phenylpiperazine scaffold would typically incorporate two additional key features:

A Reporter Tag: This is a group that enables detection and visualization, such as a fluorophore (for imaging), a biotin (B1667282) tag (for affinity purification), or an alkyne/azide group for click chemistry ligation.

A Reactive Group: For covalent capture of the target protein, a photo-activatable group (e.g., a diazirine or benzophenone) can be incorporated. mdpi.com Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. mdpi.com

These probes can be used in activity-based protein profiling (ABPP) experiments to identify the direct targets of the compound in cell lysates or even in living cells. nih.govnih.gov This information is invaluable for validating the intended mechanism of action and for identifying potential off-targets, which is a critical step in preclinical development.

Table 4: Design Components of a Chemical Probe Based on 1-(2-Chloronicotinoyl)-4-phenylpiperazine

| Probe Component | Function | Example Moiety | Experimental Application |

| Parent Scaffold | Provides binding affinity and selectivity for the target(s). | 1-(2-Chloronicotinoyl)-4-phenylpiperazine | Target engagement |

| Reporter Tag | Enables detection, visualization, and/or purification of the probe-target complex. | Biotin, Fluorescein, Terminal Alkyne | Western Blot, Fluorescence Microscopy, Mass Spectrometry |

| Reactive Group | Forms a covalent bond with the target protein upon activation. | Diazirine, Benzophenone | Photoaffinity Labeling (PAL), Target Identification mdpi.com |

| Linker | Connects the scaffold to the reporter/reactive groups without disrupting binding. | Alkyl chain, Polyethylene glycol (PEG) | Spatially separates functional parts of the probe |

Opportunities for Collaborative Research and Translational Studies in Preclinical Development

The journey of a chemical scaffold from a laboratory curiosity to a clinical candidate is a long and resource-intensive process that increasingly relies on collaboration. The diverse expertise required for modern drug development—spanning computational chemistry, synthetic chemistry, cell biology, pharmacology, and translational medicine—is rarely housed within a single institution.

For a compound like 1-(2-chloronicotinoyl)-4-phenylpiperazine, advancing its preclinical development would greatly benefit from a collaborative, multi-disciplinary approach.

Academic-Industry Partnerships: Academic labs can provide deep biological insights and innovative approaches (e.g., novel target identification), while industry partners offer resources for large-scale screening, GMP (Good Manufacturing Practice) synthesis, and formal preclinical studies.

Consortia and CROs: Collaborations with Contract Research Organizations (CROs) specializing in areas like AI-driven drug design, in vivo pharmacology, or chemical probe synthesis can provide access to cutting-edge technologies and expertise on an as-needed basis.

Translational Research Hubs: Engaging with translational research centers can help bridge the "valley of death" between basic discovery and clinical application. These centers can assist in validating biomarkers, developing robust preclinical models, and designing early-phase clinical trials.

Translational studies are particularly critical. These studies aim to ensure that findings from cell cultures and animal models are relevant to human disease. For the 1-(2-chloronicotinoyl)-4-phenylpiperazine scaffold, this would involve using human-derived cells and tissues, developing relevant animal models of disease, and identifying biomarkers that can be used to monitor the drug's activity in later clinical phases. Such collaborative and translational efforts are essential to de-risk the development process and maximize the potential for success.

Table 5: Collaborative Models for Preclinical Advancement

| Collaboration Model | Key Partners | Role in Development of 1-(2-Chloronicotinoyl)-4-phenylpiperazine Derivatives |

| Academic-Industry | University Research Groups, Pharmaceutical Companies | Basic mechanism of action studies, high-throughput screening, lead optimization. |

| Specialized CRO | AI/ML Companies, Chemical Synthesis Labs, Pharmacology CROs | In silico design and screening, scale-up synthesis, in vivo efficacy and pharmacokinetic studies. |

| Government/Foundation Grants | National Institutes of Health (NIH), Private Foundations | Funding for high-risk, high-reward early-stage research and target validation. |

| Translational Centers | Academic Medical Centers, Research Hospitals | Biomarker discovery, development of patient-derived xenograft models, IND-enabling studies. |

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloronicotinoyl)-4-phenylpiperazine, and how can reaction yields be improved?

The synthesis typically involves coupling 2-chloronicotinic acid derivatives with 4-phenylpiperazine. Key steps include:

- Nicotinoyl chloride formation : React 2-chloronicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate .

- Nucleophilic substitution : React the acyl chloride with 4-phenylpiperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, using a base like triethylamine (Et₃N) to neutralize HCl .

- Yield optimization : Use high-purity reagents, controlled temperatures (0–5°C for acylation), and chromatographic purification (e.g., silica gel with ethyl acetate/hexane). Yields can exceed 70% with strict exclusion of moisture .

Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for chloronicotinoyl and phenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₅ClN₃O: calc. 300.0903, observed 300.0908) .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, particularly for chiral intermediates .

- HPLC-PDA : Assesses purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

Q. How does the solubility and stability profile of 1-(2-Chloronicotinoyl)-4-phenylpiperazine influence experimental design?

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates polar aprotic solvents (DMSO, DMF) for biological assays. Stability in DMSO is critical for long-term storage (-20°C, desiccated) .

- Photodegradation : The chloronicotinoyl group is light-sensitive. Use amber vials and avoid prolonged UV exposure during handling .

- pH stability : Stable at pH 4–7; avoid strong acids/bases to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What receptor-binding mechanisms are hypothesized for this compound, and how can they be validated experimentally?

- Serotonin receptor (5-HT) modulation : Structural analogs (e.g., 1-(4-chlorophenyl)piperazine) show affinity for 5-HT₁A/₂C receptors. Use radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) with HEK-293 cells expressing human receptors .

- Docking studies : Perform molecular dynamics simulations using crystallographic data from PDB (e.g., 6WGT for 5-HT₂C) to identify key interactions (e.g., hydrogen bonding with Ser159) .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected cells to confirm agonist/antagonist activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability. Compare IC₅₀ values in CYP450 inhibition assays .

- Piperazine modifications : Replace the 4-phenyl group with heteroaromatic rings (e.g., pyridyl) to improve blood-brain barrier penetration (logP <3) .

- Bioisosteric replacements : Substitute the chloronicotinoyl group with thienoyl or benzothiazole to reduce toxicity while maintaining potency .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Standardize assays : Discrepancies often arise from variations in cell lines (e.g., CHO vs. HEK-293) or assay conditions (ATP concentration in kinase assays). Use validated protocols from PubChem or ChEMBL .

- Control compounds : Include reference inhibitors (e.g., ketanserin for 5-HT₂A) to benchmark activity .

- Meta-analysis : Cross-reference data from multiple sources (e.g., Bioorganic Chemistry, European Journal of Pharmacology) to identify consensus trends .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be mitigated?

- Low oral bioavailability : Predicted high first-pass metabolism (CYP3A4/2D6). Use pro-drug strategies (e.g., esterification of the piperazine nitrogen) .

- Plasma protein binding : Measure binding to albumin using equilibrium dialysis; >90% binding may require dose adjustments .

- Tissue distribution : Conduct radiolabeled (¹⁴C) studies in rodents to assess brain penetration and accumulation in lipid-rich tissues .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| Di-substituted piperazine | Excess acyl chloride | Use stoichiometric ratios |

| Hydrolyzed nicotinoyl | Moisture exposure | Anhydrous conditions |

| Oxidized chlorophenyl | Oxygen presence | Nitrogen atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.